TUG 891

GPCR Pharmacology Metabolic Disease FFAR4

Researchers studying FFAR4 signaling face confounding off-target effects from dual FFAR1/FFAR4 agonists. TUG 891 resolves this with high selectivity and validated pharmacology. - pEC50 7.36 (human FFAR4) with ~1,000-fold selectivity over FFAR1; no activity at FFA2/FFA3 - Orally bioavailable; validated in STC-1, 3T3-L1, RAW 264.7 cells - Supplied with ≥98% HPLC purity and Certificate of Analysis for batch-to-batch reproducibility

Molecular Formula C23H21FO3
Molecular Weight 364.4 g/mol
Cat. No. B607721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTUG 891
SynonymsGPU-028;  GPU-028;  GPU-028;  2,2-d2-TUG-891;  2,2d2TUG891;  2,2 d2 TUG 891
Molecular FormulaC23H21FO3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O
InChIInChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26)
InChIKeyLPGBXHWIQNZEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TUG 891 FFAR4 Agonist Overview


TUG 891 is a synthetic small-molecule agonist of the Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120), a long-chain free fatty acid (LCFA)-sensing G protein-coupled receptor (GPCR) implicated in the regulation of metabolic homeostasis and inflammation [1]. The compound is widely used as a pharmacological tool to dissect FFAR4-specific signaling pathways distinct from those of the closely related receptor FFAR1 (GPR40), with pEC50 values of 7.36 and 7.77 at human and mouse FFAR4, respectively [2]. TUG 891 is a cell-permeable molecule that mimics many of the downstream effects of endogenous LCFAs, such as α-linolenic acid [1][3]. Its development has been crucial for studies aiming to understand the therapeutic potential and challenges of targeting FFAR4 in type 2 diabetes, obesity, and inflammatory conditions [1].

TUG 891 Procurement: Selectivity Requirements


Generic substitution among FFAR agonists is scientifically unsound due to fundamental differences in receptor selectivity, species-dependent pharmacology, and functional signaling bias. Compounds like GW9508 exhibit dual agonism at both FFAR1 and FFAR4, while TAK-875 is an FFAR1-selective agonist, each activating distinct downstream pathways and producing divergent physiological outcomes [1]. Even among purported FFAR4 agonists, variations in potency, off-target activity, and metabolic stability are profound. TUG 891 itself demonstrates a critical species barrier: its selectivity for FFAR4 over FFAR1 is robust (~1000-fold) in human assays but significantly diminished in mouse, a factor that directly impacts in vivo experimental design [2]. Therefore, procurement decisions must be guided by a precise understanding of the quantitative, comparator-based evidence defining TUG 891's unique place within this chemical biology landscape, as detailed below.

TUG 891 Comparative Selectivity Evidence


FFAR4 Selectivity vs. GW9508

TUG 891 is a highly selective FFAR4 agonist, in stark contrast to the dual FFAR1/FFAR4 agonist GW9508. While GW9508 activates FFAR1 with high potency (pEC50 7.32) and FFAR4 with only modest potency (pEC50 5.46), TUG 891 displays the inverse profile: potent activation of FFAR4 (pEC50 7.36) with minimal activity at FFAR1 (pEC50 4.19) . This difference translates to an approximately 100-fold greater potency at FFAR4 compared to GW9508, and an ~1500-fold selectivity window over FFAR1 in human cells . A key structural rationale for this is the distinct binding pose of TUG 891 relative to GW9508, which was validated through mutagenesis and molecular modeling, showing TUG 891 maintains a closer, more favorable interaction (2.4 Å) with the critical Phe-88 residue in FFAR4 [1].

GPCR Pharmacology Metabolic Disease FFAR4 Selectivity

GLP-1 Secretion and Glucose Tolerance vs. TAK-875

A direct in vivo comparison in mice demonstrated functional divergence between the FFAR4 agonist TUG 891 and the FFAR1 agonist TAK-875. Oral administration of TUG 891 immediately before a glucose load ameliorated postprandial hyperglycemia, an effect not observed with TAK-875. The beneficial effect of TUG 891 was partially reversed by pre-treatment with the FFAR4 antagonist AH7614, confirming it was an FFAR4-mediated response [1]. This is consistent with in vitro findings that TUG 891 stimulates glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells [2]. The data support a specific role for FFAR4, but not FFAR1, in regulating acute glucose tolerance via incretin pathways.

Incretin Secretion Type 2 Diabetes FFAR1 FFAR4

Signaling Bias and Potency vs. GSK137647A

Within the class of synthetic FFAR4 agonists, TUG 891 demonstrates clear superiority in potency over GSK137647A. In human FFAR4 β-arrestin-2 recruitment assays, TUG 891 exhibits a pEC50 of 7.02, whereas GSK137647A is approximately 5-fold less potent with a pEC50 of 6.30 [1]. This quantitative difference is critical for studies requiring robust target engagement at lower concentrations, minimizing potential off-target effects. Furthermore, TUG 891 has been explicitly characterized as exhibiting Gq signaling bias [2], a defined pharmacological property that distinguishes its downstream signaling profile from other agonists, enabling researchers to parse specific pathway contributions.

GPCR Signaling Drug Discovery Bias Agonism Potency

Species-Specific Selectivity: Human vs. Mouse

A critical and often overlooked differentiator for TUG 891 is its species-dependent selectivity. While TUG 891 exhibits excellent selectivity for FFAR4 over FFAR1 in human assays (pEC50 7.36 vs. 4.19, a ~1500-fold difference), its selectivity is dramatically reduced at the mouse receptors . At the mouse orthologs, TUG 891 is a potent agonist of both FFAR4 (pEC50 7.77) and FFAR1 (pEC50 ~6.0), resulting in only limited selectivity [1]. This contrasts with compounds like TUG-1197, which is reported to have a different selectivity profile [2]. This species barrier complicates the interpretation of in vivo mouse studies using TUG 891, as observed effects may stem from activation of both FFAR4 and FFAR1.

Species Selectivity In Vivo Pharmacology FFAR1 Preclinical Models

TMEM175 Activation Profile

Recent structural and functional studies have identified an off-target activity of TUG 891: it acts as an agonist of the lysosomal potassium channel TMEM175 . Cryo-electron microscopy (cryo-EM) has resolved the structure of TUG 891 bound to TMEM175, revealing an open state of the channel [1]. This activity is not shared by all FFAR4 agonists and represents a distinct pharmacological property. While its functional relevance at standard concentrations used for FFAR4 agonism requires further investigation, this known polypharmacology is a crucial consideration for researchers using TUG 891 in contexts where lysosomal function or TMEM175-mediated processes (e.g., autophagy, α-synuclein clearance) are relevant.

Polypharmacology Lysosomal Channels Parkinson's Disease Autophagy

TUG 891 Research Applications


In Vitro FFAR4 Signaling Analysis

TUG 891 is optimally deployed in cellular assays to isolate FFAR4-specific signaling pathways. In enteroendocrine STC-1 cells, it stimulates GLP-1 secretion [1]. In 3T3-L1 adipocytes, it enhances glucose uptake [2]. In RAW 264.7 macrophages, it inhibits LPS-induced TNF-α release [2]. Its high selectivity for human FFAR4 over FFAR1, FFA2, and FFA3 ensures that observed effects are not confounded by activity on these related receptors, making it an essential tool for pathway validation [3].

In Vivo Metabolic Disease Models

TUG 891 is used in preclinical rodent models to establish proof-of-concept for FFAR4 agonism in metabolic disease. Oral administration ameliorates postprandial hyperglycemia [1] and reduces sleep fragmentation-induced increases in food consumption and epididymal fat mass in mice [2]. Its oral bioavailability is confirmed by pharmacokinetic studies in mice and rats, which show a Cmax of 1.24 µg/mL at a 10 mg/kg oral dose in ICR mice [3]. Researchers must, however, account for its reduced selectivity in mouse models, which may result in concurrent FFAR1 activation [4].

GPCR Desensitization and Trafficking

TUG 891 serves as a specific probe for studying the regulatory mechanisms of FFAR4. It induces rapid receptor phosphorylation and internalization, leading to signal desensitization [1]. Critically, this process is reversible; removal of TUG 891 allows for rapid recycling of FFAR4 back to the cell surface and resensitization of Ca2+ signaling responses, making it a valuable tool for studying GPCR trafficking dynamics [1].

Lysosomal Biology and Parkinson's Disease

Beyond its canonical role, TUG 891 has emerged as a tool compound for investigating lysosomal function through its activation of the TMEM175 potassium channel. It has been shown to synergistically activate TMEM175 with other molecules and can modulate lysosomal pH [1][2]. In neuronal disease models, TUG 891 promotes the clearance of pathological α-synuclein aggregates, suggesting a potential application in Parkinson's disease research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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